molecular formula C9H16ClNO B6190399 3-methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride CAS No. 2648939-71-1

3-methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride

Cat. No.: B6190399
CAS No.: 2648939-71-1
M. Wt: 189.7
InChI Key:
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Description

3-methyl-3-azabicyclo[331]nonan-7-one hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride involves a one-pot tandem Mannich annulation. This process uses aromatic ketones, paraformaldehyde, and dimethylamine as starting materials . The reaction conditions typically involve heating the mixture to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method mentioned above could be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature allows it to interact with biological targets in ways that similar compounds with sulfur or oxygen atoms cannot.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride involves the cyclization of a precursor compound followed by hydrochloric acid salt formation.", "Starting Materials": [ "3-methyl-1,5-hexadiene", "hydrogen chloride gas", "sodium hydroxide", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: 3-methyl-1,5-hexadiene is reacted with hydrogen chloride gas in the presence of sodium hydroxide to form 3-chloro-3-methylpentane.", "Step 2: 3-chloro-3-methylpentane is reacted with sodium hydroxide to form 3-methyl-3-penten-1-ol.", "Step 3: 3-methyl-3-penten-1-ol is reacted with acetic acid and sodium chloride to form 3-methyl-3-penten-1-yl acetate.", "Step 4: 3-methyl-3-penten-1-yl acetate is reacted with hydrogen chloride gas to form 3-methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride." ] }

CAS No.

2648939-71-1

Molecular Formula

C9H16ClNO

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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